molecular formula C7H5ClF3NO B1412064 3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine CAS No. 1227584-78-2

3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Cat. No. B1412064
M. Wt: 211.57 g/mol
InChI Key: QOTFCQGFTGYLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TFMP is a chemical compound with the following structural formula: . It combines a pyridine ring with a chloromethyl group and a trifluoromethyl group. The presence of fluorine atoms in its structure makes it intriguing for various applications.


Synthesis Analysis

TFMP can be synthesized through several methods. For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), an intermediate used in crop-protection products, can be obtained by direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Additionally, stepwise chlorination of 2-chloro-3-trichloromethyl pyridine leads to 3-methylpyridine, which can then be fluorinated to yield 2-chloro-3-trifluoromethyl pyridine .


Molecular Structure Analysis

The molecular formula of TFMP is C₆H₄ClF₃NO . It consists of a pyridine ring with a chloromethyl group (Cl-CH₂-) and a trifluoromethyl group (CF₃-) attached at different positions . The unique combination of these functional groups contributes to its properties.


Chemical Reactions Analysis

TFMP derivatives find applications in both agrochemical and pharmaceutical industries. Fluazifop-butyl, the first TFMP derivative introduced to the agrochemical market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds protect crops from pests. Additionally, several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval, and ongoing clinical trials explore their potential .


Physical And Chemical Properties Analysis

  • Vapor–Phase Reaction : TFMP derivatives can participate in vapor-phase reactions .

Safety And Hazards

As with any chemical compound, safety precautions are essential. TFMP derivatives should be handled in accordance with safety guidelines. Specific safety data for TFMP itself (CAS Number: 917396-38-4) is available .

properties

IUPAC Name

3-(chloromethyl)-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-3-4-1-2-5(7(9,10)11)12-6(4)13/h1-2H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOTFCQGFTGYLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 5
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Chloromethyl-2-hydroxy-6-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.